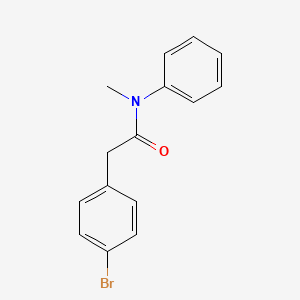
2-(4-bromophenyl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-methyl-N-phenylacetamide, also known as Bromadol, is a potent synthetic opioid analgesic that was first synthesized in the late 1970s. It has been found to be significantly more potent than morphine, fentanyl, and other commonly used opioids. Due to its potency and effectiveness, it has gained attention in the scientific community for its potential use as a painkiller.
Mechanism of Action
2-(4-bromophenyl)-N-methyl-N-phenylacetamide works by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. It also activates the dopamine reward system, which can lead to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-methyl-N-phenylacetamide has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenyl)-N-methyl-N-phenylacetamide in lab experiments is its high potency, which allows for smaller doses to be used. This can help to reduce the amount of drug needed for experiments and minimize any potential side effects. However, one limitation is that its potency can also make it difficult to accurately measure and administer.
Future Directions
There are several potential future directions for research on 2-(4-bromophenyl)-N-methyl-N-phenylacetamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is often difficult to manage with current treatments. Additionally, there is interest in exploring its potential use in the treatment of opioid addiction, as it has been found to have a lower risk of dependence and withdrawal symptoms than other opioids. Finally, further research is needed to fully understand its mechanism of action and potential long-term effects.
Synthesis Methods
2-(4-bromophenyl)-N-methyl-N-phenylacetamide can be synthesized through several methods, including the reaction of 4-bromoaniline with N-methyl-N-phenylacetamide in the presence of a catalyst. The resulting product can then be purified through recrystallization.
Scientific Research Applications
2-(4-bromophenyl)-N-methyl-N-phenylacetamide has been the subject of several scientific studies, particularly in the field of pain management. It has been found to be highly effective in treating both acute and chronic pain, with a potency that is several times greater than morphine. Additionally, it has been found to have a longer duration of action and fewer side effects than other opioids.
properties
IUPAC Name |
2-(4-bromophenyl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYBSYSPISLGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
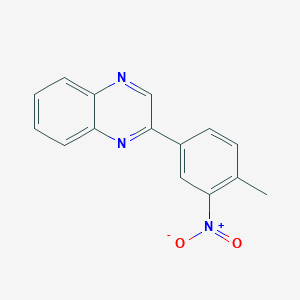
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
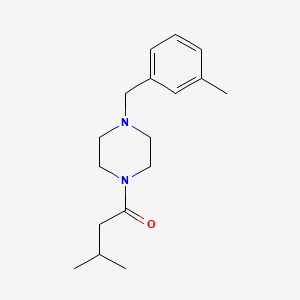
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
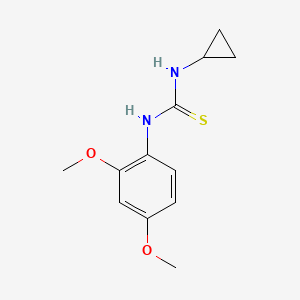
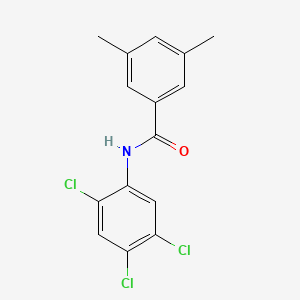
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
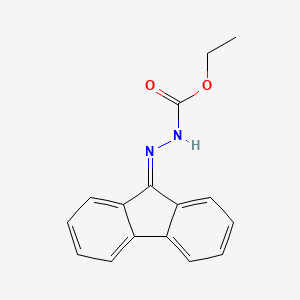
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)